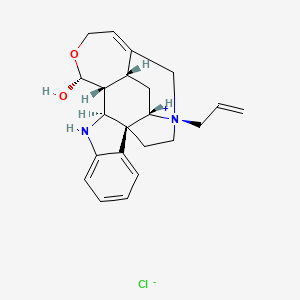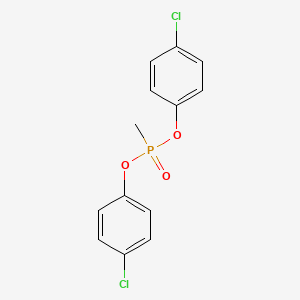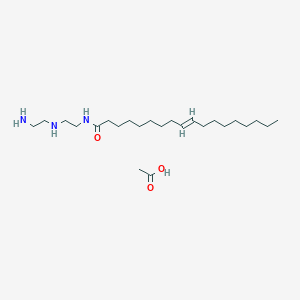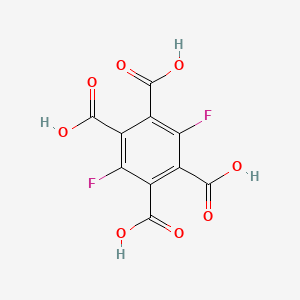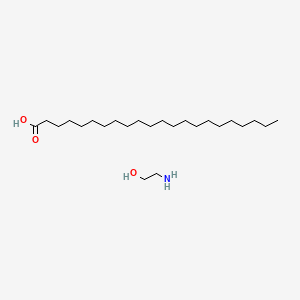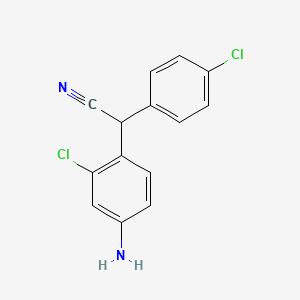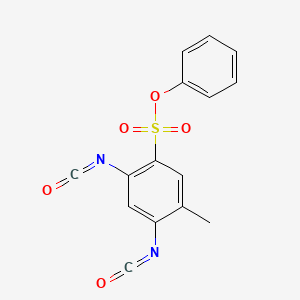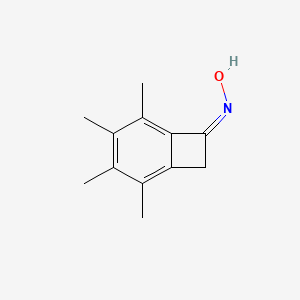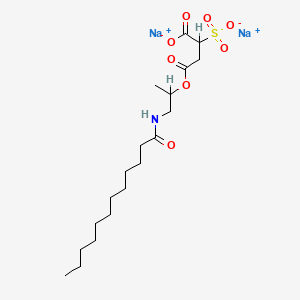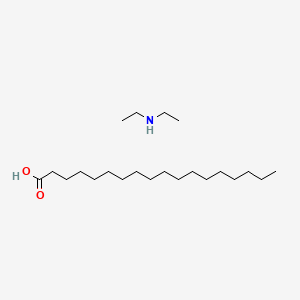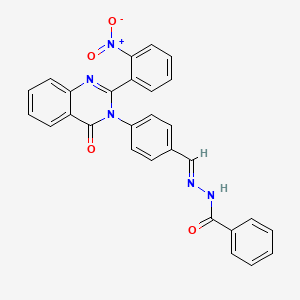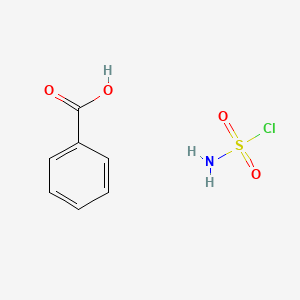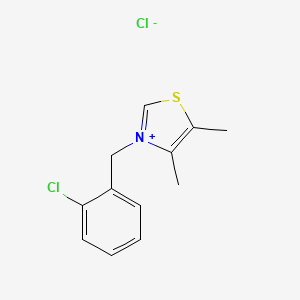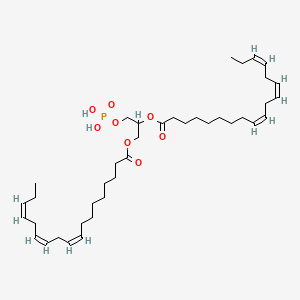
3-(Phosphonooxy)-1,2-propanediyl bis((9Z,12Z,15Z)-9,12,15-octadecatrienoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Phosphonooxy)-1,2-propanediyl bis((9Z,12Z,15Z)-9,12,15-octadecatrienoate) is a complex phospholipid molecule. It is a type of phosphatidylcholine, which is a class of phospholipids that incorporate choline as a headgroup. This compound is characterized by the presence of two linolenic acid chains (9Z,12Z,15Z-octadecatrienoate) esterified to the glycerol backbone, with a phosphonooxy group attached to the third carbon of the glycerol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phosphonooxy)-1,2-propanediyl bis((9Z,12Z,15Z)-9,12,15-octadecatrienoate) typically involves the esterification of glycerol with linolenic acid followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the correct formation of the ester bonds and the phosphonooxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using biocatalysts or chemical catalysts to achieve high yields. The process is optimized to ensure the purity and stability of the final product, which is crucial for its applications in various fields.
化学反应分析
Types of Reactions
3-(Phosphonooxy)-1,2-propanediyl bis((9Z,12Z,15Z)-9,12,15-octadecatrienoate) can undergo various chemical reactions, including:
Oxidation: The linolenic acid chains can be oxidized, leading to the formation of hydroperoxides and other oxidation products.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phosphonooxy group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield saturated phosphatidylcholine derivatives.
科学研究应用
3-(Phosphonooxy)-1,2-propanediyl bis((9Z,12Z,15Z)-9,12,15-octadecatrienoate) has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of phospholipids in various chemical reactions.
Biology: The compound is important in the study of cell membrane structure and function, as phosphatidylcholines are major components of biological membranes.
Medicine: It has potential therapeutic applications due to its role in cell signaling and membrane fluidity.
Industry: The compound is used in the formulation of liposomes and other delivery systems for drugs and nutrients.
作用机制
The mechanism of action of 3-(Phosphonooxy)-1,2-propanediyl bis((9Z,12,15Z)-9,12,15-octadecatrienoate) involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The linolenic acid chains can be metabolized to produce signaling molecules, while the phosphonooxy group can participate in phosphorylation reactions that regulate various cellular processes.
相似化合物的比较
Similar Compounds
1,2-di-[(9Z,12Z,15Z)-octadecatrienoyl]-sn-glycero-3-phosphocholine: This compound is similar in structure but lacks the phosphonooxy group.
Phosphatidylserine: Another phospholipid with a different headgroup, involved in similar cellular processes.
Lysophosphatidylcholine: A derivative with only one fatty acid chain, used in studies of membrane dynamics.
Uniqueness
3-(Phosphonooxy)-1,2-propanediyl bis((9Z,12,15Z)-9,12,15-octadecatrienoate) is unique due to the presence of the phosphonooxy group, which adds an additional layer of functionality and reactivity compared to other phosphatidylcholines. This makes it particularly valuable in studies of phosphorylation and cell signaling.
属性
CAS 编号 |
94086-57-4 |
|---|---|
分子式 |
C39H65O8P |
分子量 |
692.9 g/mol |
IUPAC 名称 |
[2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-phosphonooxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C39H65O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,37H,3-4,9-10,15-16,21-36H2,1-2H3,(H2,42,43,44)/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18- |
InChI 键 |
SCTIGCPAHAZQNF-YTWBPVBXSA-N |
手性 SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
规范 SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCC=CCC=CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


